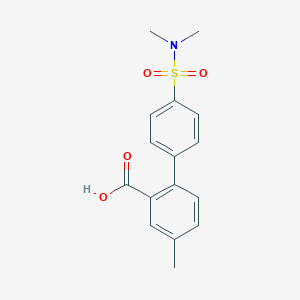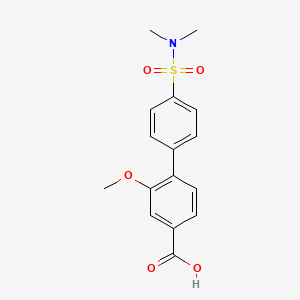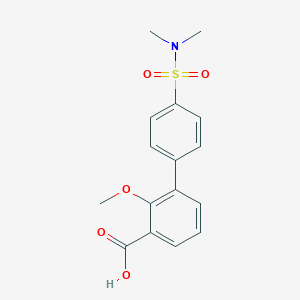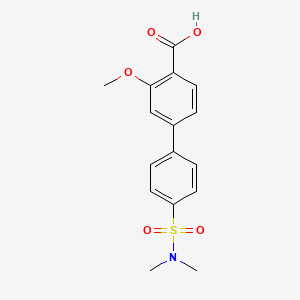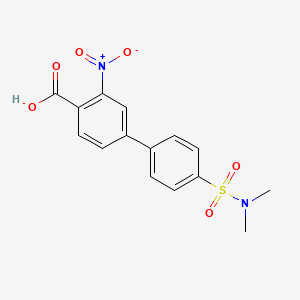
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid (4-DMSNOBA) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is a white, crystalline solid and is soluble in water, ethanol and other organic solvents. 4-DMSNOBA has been used in various scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems. It has been used in the synthesis of polymeric materials, such as poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-styrene) and poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-acrylonitrile). It has also been used as a catalyst for the synthesis of polyurethanes and polyesters. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used to study the molecular structure of biological systems, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. It is also believed to interact with membrane lipids, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in many solvents, making it easy to work with. Additionally, it can be used to study the molecular structure of biological systems, such as proteins and nucleic acids.
However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very stable and can degrade over time. Additionally, it can interact with other compounds, which can alter its structure and function.
Orientations Futures
There are several potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% research. It could be used to develop new materials and catalysts for use in industrial processes. It could also be used to study the molecular structure of biological systems, such as proteins and nucleic acids. Additionally, it could be used to develop new drugs and therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
Méthodes De Synthèse
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and 4-N,N-dimethylsulfamoylphenylmagnesium bromide. This method was first reported by K. K. Chatterjee and S. K. Ghosh in 1983 and has since been used extensively in scientific research. The synthesis is carried out by reacting the 4-nitrobenzoic acid with the 4-N,N-dimethylsulfamoylphenylmagnesium bromide in the presence of an inert solvent, such as tetrahydrofuran. The reaction is carried out at room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(9-11)17(20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFOMBQTWYMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










